3-Oxo-4,5-dihydro-4-methyl temazepam

Catalog No.
S975741
CAS No.
93329-92-1
M.F
C17H15ClN2O2
M. Wt
314.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxo-4,5-dihydro-4-methyl temazepam

CAS Number

93329-92-1

Product Name

3-Oxo-4,5-dihydro-4-methyl temazepam

IUPAC Name

7-chloro-1,4-dimethyl-5-phenyl-5H-1,4-benzodiazepine-2,3-dione

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

InChI

InChI=1S/C17H15ClN2O2/c1-19-14-9-8-12(18)10-13(14)15(11-6-4-3-5-7-11)20(2)17(22)16(19)21/h3-10,15H,1-2H3

InChI Key

WKJQSJGQLLOTCI-UHFFFAOYSA-N

SMILES

CN1C(C2=C(C=CC(=C2)Cl)N(C(=O)C1=O)C)C3=CC=CC=C3

Canonical SMILES

CN1C(C2=C(C=CC(=C2)Cl)N(C(=O)C1=O)C)C3=CC=CC=C3

3-Oxo-4,5-dihydro-4-methyl temazepam is a chemical compound with the molecular formula C17H15ClN2O2C_{17}H_{15}ClN_{2}O_{2} and a CAS number of 93329-92-1. It is classified as a benzodiazepine derivative and is recognized as an impurity or metabolite of temazepam, a medication commonly prescribed for insomnia. The compound features a chlorinated aromatic ring and a dihydrobenzodiazepine structure, which contributes to its pharmacological properties .

As a potential metabolite of temazepam, 3-Oxo-4,5-dihydro-4-methyl temazepam is unlikely to have a significant biological effect. Temazepam's mechanism of action involves binding to specific sites on GABA (gamma-aminobutyric acid) receptors in the brain. GABA is an inhibitory neurotransmitter, and temazepam binding enhances its effects, leading to relaxation and sleepiness [].

  • Metabolite Identification: 3-Oxo-4,5-dihydro-4-methyl temazepam is structurally similar to Temazepam, a prescription benzodiazepine medication. Research suggests it may be a metabolite of Temazepam []. Studying its formation and presence in the body could help understand Temazepam's metabolism and potential drug interactions [].
Typical of benzodiazepines. These include:

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of various metabolites.
  • Oxidation: The presence of the ketone group allows for oxidation reactions, which can modify its pharmacological activity.
  • Reduction: Reduction reactions can convert the ketone to an alcohol, potentially altering its biological properties.

These reactions are crucial for understanding its stability and behavior in biological systems .

The synthesis of 3-Oxo-4,5-dihydro-4-methyl temazepam typically involves multi-step organic reactions that may start from simpler benzodiazepine precursors. Common methods include:

  • Starting Material Preparation: Utilizing 7-chloro-1,4-dimethylbenzodiazepine as a precursor.
  • Cyclization Reactions: Forming the benzodiazepine structure through cyclization with appropriate reagents.
  • Functional Group Modifications: Introducing the keto group through oxidation or other synthetic routes.

The precise synthetic routes can vary based on desired purity and yield .

3-Oxo-4,5-dihydro-4-methyl temazepam primarily serves as an impurity marker in pharmaceutical formulations containing temazepam. Its applications include:

  • Quality Control: Used in analytical chemistry to ensure the purity of temazepam products.
  • Research: Investigated in studies related to drug metabolism and pharmacokinetics.

Given its status as an impurity, it does not have direct therapeutic applications but is important for regulatory compliance in pharmaceutical manufacturing .

Several compounds share structural similarities with 3-Oxo-4,5-dihydro-4-methyl temazepam. Notable examples include:

Compound NameCAS NumberKey Features
Temazepam84651-01-0Parent compound; used for insomnia treatment
Diazepam439-14-5Well-known anxiolytic; longer half-life
Lorazepam846-49-1Shorter acting; used for anxiety and sedation
Clonazepam1622-61-3Used for seizures; potent anxiolytic

Uniqueness

3-Oxo-4,5-dihydro-4-methyl temazepam is unique due to its specific structural modifications that differentiate it from other benzodiazepines. Its role as an impurity highlights the importance of monitoring such compounds in pharmaceutical formulations to ensure safety and efficacy .

XLogP3

3.1

Wikipedia

3-oxo-4,5-dihydro-4-methyl temazepam

Dates

Modify: 2024-04-15

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